![molecular formula C15H12ClNO2S2 B4630931 2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile
Description
Synthesis Analysis
The synthesis process involves multiple steps, including Knoevenagel condensation and reactions with mercaptoacetic acid ethyl ester, leading to the formation of various derivatives and structural analogues. One method reported involves the reaction of 3,3-dichloro-2-[4-(chlorophenyl)sulfonamido]acrylonitrile with mercaptoacetic acid ethyl ester, substituting chlorine atoms to form a related compound, indicating the reactivity and potential for structural modification of the core molecule (Ivanov et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using various analytical techniques such as UV-vis, FTIR, 1H NMR, 13C NMR, and LC-MS, confirming its complex structure and providing insights into its electronic and geometric configurations (Kazici et al., 2016).
Chemical Reactions and Properties
The compound undergoes several chemical reactions, including cycloaddition and nucleophilic substitution, showcasing its versatility in chemical transformations. For example, the reaction with mercaptoacetic acid ethyl ester indicates its reactivity towards sulfur-containing nucleophiles, leading to the formation of thiophene derivatives, which are of interest due to their unique properties and potential applications (Ivanov et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and stability, have been studied for similar compounds, providing a basis for understanding the behavior of "2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile" in various environments. These studies are essential for applications in material science and organic electronics, where stability and solubility play crucial roles (Chekanova et al., 2014).
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-ethylthiophen-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S2/c1-2-12-5-6-13(20-12)9-15(10-17)21(18,19)14-7-3-11(16)4-8-14/h3-9H,2H2,1H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAQCMZRRIDJJ-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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